Tiglylglycine

Description

Overview of N-Tigloylglycine as a Metabolite

N-Tigloylglycine is recognized within the scientific community as a specific type of metabolite. Its structure and origin are key to understanding its biological significance.

Classification as an N-acyl-alpha amino acid and acyl glycine (B1666218)

N-Tigloylglycine is classified as an N-acyl-alpha amino acid and specifically as an acyl glycine. hmdb.cacaymanchem.combioscience.co.uknih.govnp-mrd.org N-acyl-alpha amino acids are compounds where an acyl group is attached to the nitrogen atom of an alpha amino acid. np-mrd.orghmdb.cafoodb.ca Acyl glycines are formed through the action of the enzyme glycine N-acyltransferase, which catalyzes the reaction between an acyl-CoA and glycine to produce an N-acylglycine and CoA. hmdb.cahmdb.ca

Endogenous origin and role as a minor metabolite of fatty acids

N-Tigloylglycine has an endogenous origin, meaning it is produced within the body. foodb.ca It is generally considered a minor metabolite of fatty acids under normal physiological conditions. hmdb.cafoodb.cahmdb.ca However, the excretion of certain acyl glycines, including tiglylglycine, can be increased in the presence of several inborn errors of metabolism. hmdb.cafoodb.cahmdb.ca

Significance in Human Metabolism and Health

The presence and levels of N-Tigloylglycine are significant in understanding aspects of human metabolism, particularly in the context of amino acid and fatty acid processing.

Role as an intermediate product in isoleucine catabolism

N-Tigloylglycine serves as an intermediate product in the catabolism of the branched-chain amino acid isoleucine. hmdb.cacaymanchem.combioscience.co.uknih.govfoodb.ca The catabolism of isoleucine ultimately yields acetyl-CoA and propionyl-CoA. themedicalbiochemistrypage.org Tiglyl-CoA, a precursor to N-Tigloylglycine, is formed from 2-methylbutyryl-CoA during isoleucine breakdown, catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD). themedicalbiochemistrypage.org Tiglyl-CoA is then metabolized to N-Tigloylglycine via conjugation with glycine, a reaction catalyzed by glycine N-acyltransferase. caymanchem.com Elevated levels of this compound have been identified in the urine of patients with certain metabolic disorders, such as beta-ketothiolase deficiency and disorders of propionate (B1217596) metabolism. hmdb.canih.govnp-mrd.orgfoodb.ca

Connection to mitochondrial fatty acid beta-oxidation

The measurement of acyl glycines in body fluids can be used in certain cases to diagnose disorders associated with mitochondrial fatty acid beta-oxidation. hmdb.cafoodb.cahmdb.ca Mitochondrial fatty acid beta-oxidation is a crucial pathway for energy production, particularly during fasting or increased energy demand. wikipedia.orgmdpi.comcannonbol.com While N-Tigloylglycine is primarily linked to isoleucine catabolism, the broader class of acyl glycines, as minor metabolites of fatty acids, can reflect issues in this critical energy-generating pathway. hmdb.cafoodb.cahmdb.caavantiresearch.com Disorders affecting mitochondrial fatty acid beta-oxidation can lead to the accumulation of various acyl-CoA species, which are then conjugated with glycine and excreted as acyl glycines. hmdb.cafoodb.cahmdb.camdpi.comavantiresearch.com

Research Landscape and Emerging Areas

Research involving N-Tigloylglycine continues to explore its utility as a biomarker and its potential involvement in various physiological and pathological processes. Studies utilize techniques like stable isotope dilution gas chromatography-mass spectrometry (GC-MS) for its measurement in biological samples. nih.gov Its presence has been noted in metabolomic studies investigating conditions such as psychiatric disorders and the effects of dietary changes. medrxiv.orgmdpi.com Emerging areas of research may further explore its precise role in metabolic signaling and its potential as a target for therapeutic intervention or as a diagnostic marker for a wider range of metabolic conditions.

Data Table: Key Characteristics of N-Tigloylglycine

| Characteristic | Value / Description | Source |

| Chemical Formula | C₇H₁₁NO₃ | hmdb.cafoodb.ca |

| Average Molecular Weight | 157.1671 | hmdb.cafoodb.ca |

| Monoisotopic Molecular Weight | 157.073893223 | hmdb.cafoodb.ca |

| CAS Registry Number | 35842-45-6 | hmdb.cacaymanchem.com |

| Classification | N-acyl-alpha amino acid, Acyl glycine | hmdb.canp-mrd.orghmdb.cafoodb.ca |

| Origin | Endogenous | foodb.ca |

| Role in Isoleucine Catabolism | Intermediate product | hmdb.cacaymanchem.combioscience.co.uknih.govfoodb.ca |

| Connection to FAO | Biomarker for disorders associated with mitochondrial fatty acid beta-oxidation (as an acyl glycine) | hmdb.cafoodb.cahmdb.ca |

This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.

Structure

3D Structure

Properties

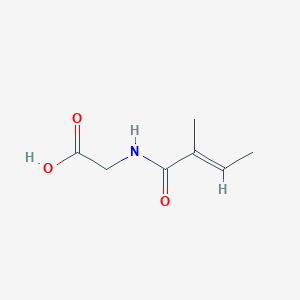

IUPAC Name |

2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUSVQOKJIDBLP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317636 | |

| Record name | Tiglylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiglylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35842-45-6 | |

| Record name | Tiglylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35842-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiglylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Tigloylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF97P3227C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiglylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Synthesis

Isoleucine Catabolism and N-Tigloylglycine Formation

Isoleucine, a branched-chain amino acid, undergoes a series of enzymatic reactions in its catabolic pathway. This process ultimately leads to the formation of several key intermediates, one of which is the precursor for N-Tigloylglycine synthesis.

The catabolism of isoleucine, like other branched-chain amino acids (leucine and valine), begins with a transamination step catalyzed by branched-chain amino acid transaminases (BCATc or BCATm), using 2-oxoglutarate as the amino group acceptor. themedicalbiochemistrypage.orglibretexts.orgnih.gov This is followed by an oxidative decarboxylation reaction mediated by the branched-chain α-keto acid dehydrogenase complex (BCKD). themedicalbiochemistrypage.orglibretexts.orgnih.govqiagen.com These initial steps are common to the catabolism of all three branched-chain amino acids. The pathway then diverges for each amino acid.

For isoleucine, the product of the BCKD reaction, 2-methylbutyryl-CoA, is further metabolized. themedicalbiochemistrypage.org Short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene, catalyzes the dehydrogenation of 2-methylbutyryl-CoA to form tiglyl-CoA. themedicalbiochemistrypage.org Tiglyl-CoA then undergoes hydration to 2-methyl-3-hydroxybutyryl-CoA, a reaction often attributed to crotonase (encoded by the ECHS1 gene). themedicalbiochemistrypage.orgqiagen.com Subsequent dehydrogenation yields 2-methylacetoacetyl-CoA, which is finally cleaved by acetyl-CoA acetyltransferase 1 (encoded by the ACAT1 gene) into acetyl-CoA and propionyl-CoA. themedicalbiochemistrypage.org N-Tigloylglycine is formed from tiglyl-CoA through conjugation with glycine (B1666218). caymanchem.com

The direct acyl-CoA precursor for N-Tigloylglycine synthesis is tiglyl-CoA. caymanchem.com Tiglyl-CoA is generated during the catabolism of isoleucine. caymanchem.com The pathway leading to tiglyl-CoA involves several intermediates, starting from isoleucine itself. These include 2-keto-3-methyl-valerate, 2-methylbutanoyl-CoA, (E)-2-methylcrotonoyl-CoA, and 2-methyl-3-hydroxybutyryl-CoA. themedicalbiochemistrypage.orgqiagen.com

Role of Glycine N-Acyltransferase (GLYAT)

Glycine N-acyltransferase (GLYAT) is the enzyme responsible for the final step in the formation of N-Tigloylglycine, catalyzing the conjugation of tiglyl-CoA with glycine.

GLYAT (EC 2.3.1.13) catalyzes the reversible reaction between an acyl-CoA substrate and glycine to produce an N-acylglycine and coenzyme A (CoA). nih.govgenecards.orgnih.govwikipedia.orguniprot.orguniprot.orghmdb.ca The general reaction can be represented as:

Acyl-CoA + Glycine <=> CoA + N-Acylglycine

In the specific case of N-Tigloylglycine synthesis within the isoleucine catabolic pathway, the acyl-CoA substrate is tiglyl-CoA. Thus, the reaction catalyzed by GLYAT is:

Tiglyl-CoA + Glycine <=> CoA + N-Tigloylglycine

This reaction is crucial for the conversion of activated organic acids into excretable glycine conjugates.

GLYAT exhibits substrate specificity, conjugating a variety of endogenous and xenobiotic acyl-CoA molecules with glycine. genecards.orgnih.govuniprot.orguniprot.org Research indicates that GLYAT has a preference for certain acyl-CoA substrates. Benzoyl-CoA is frequently reported as a preferred substrate for human GLYAT, showing the highest relative activity in some studies. nih.govmdpi.comnih.gov Other substrates, such as phenylacetyl-CoA, butyryl-CoA, salicylyl-CoA, heptanoyl-CoA, and isovaleryl-CoA, are conjugated with varying efficiencies. genecards.orgnih.govnih.govmdpi.comnih.gov For instance, studies on human liver enzyme preparations showed relative activities of 28% for butyryl-CoA, 22% for salicylyl-CoA, 9.5% for heptanoyl-CoA, and 9.1% for isovaleryl-CoA compared to benzoyl-CoA (set at 100%). nih.gov However, some research using crude enzyme preparations suggested that isovaleryl-CoA might not be a particularly good substrate for human GLYAT, despite the excretion of N-isovalerylglycine in relevant metabolic disorders. nih.gov Longer-chain acyl-CoA thioesters, specifically those with 12 or more carbons, are likely not substrates for GLYAT. nih.gov

Kinetic studies on human GLYAT have indicated that the enzyme can exhibit mechanistic kinetic cooperativity and not strictly follow a Michaelis-Menten reaction mechanism, with observations of substrate activation and inhibition depending on substrate concentrations. nih.govmdpi.comnih.gov

Data on the relative activity of GLYAT with different substrates can be summarized as follows:

| Substrate | Relative Activity (vs. Benzoyl-CoA = 100%) | Source Type |

| Benzoyl-CoA | 100% | Human liver enzyme preparation nih.gov |

| Butyryl-CoA | 28% | Human liver enzyme preparation nih.gov |

| Salicylyl-CoA | 22% | Human liver enzyme preparation nih.gov |

| Heptanoyl-CoA | 9.5% | Human liver enzyme preparation nih.gov |

| Isovaleryl-CoA | 9.1% | Human liver enzyme preparation nih.gov |

| Phenylacetyl-CoA | Lower than Benzoyl-CoA | Human GLYAT genecards.org |

| Lauroyl-CoA (C12+) | Likely not substrates | Mammalian GLYAT nih.gov |

Note: Data compiled from different studies using varying enzyme preparations and methodologies.

GLYAT is primarily localized within the mitochondria of cells, with significant expression observed in the liver and kidney. genecards.orgnih.govuniprot.orguniprot.orgnih.govresearchgate.net This mitochondrial localization is consistent with its role in conjugating acyl-CoA substrates, many of which are generated or metabolized within the mitochondria. The main function of GLYAT is the detoxification of endogenous and xenobiotic organic acids by converting their activated acyl-CoA forms into more water-soluble N-acylglycine conjugates, which can then be excreted from the body, primarily in urine. genecards.orgnih.govuniprot.orguniprot.orgmdpi.comnih.govuniroma1.it This conjugation process is also important for regenerating free CoA, which is essential for numerous metabolic pathways within the mitochondria. uniroma1.it

Interconnections with Other Metabolic Pathways

The metabolism of N-Tigloylglycine is not isolated but is intertwined with several other key metabolic pathways. These interconnections highlight its role within the broader metabolic landscape and suggest potential influences on various physiological processes.

Crosstalk with glycine and serine metabolism

Glycine and serine metabolism are closely linked and play vital roles in various cellular processes, including protein synthesis, nucleotide biosynthesis, and providing one-carbon units for metabolism uni.lunih.govuni.lu. The conversion between serine and glycine is catalyzed by enzymes such as serine hydroxymethyltransferase, which is a major source of methyl groups for one-carbon pools uni.lu. N-Tigloylglycine is formed through the conjugation of tiglyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase nih.gov. This enzymatic step directly integrates N-Tigloylglycine metabolism with glycine metabolism. The availability of glycine can thus influence the rate of N-Tigloylglycine formation. The broader serine-glycine-one-carbon metabolic pathway is considered essential for various cellular functions and its dysregulation has been associated with certain conditions nih.govuni.lunih.gov. Serine and glycine together provide precursors for the synthesis of essential molecules, and their biosynthesis can affect cellular antioxidative capacity uni.lu.

Influence on fatty acid metabolism and acylcarnitine profiles

N-Tigloylglycine is recognized as an intermediate product in the catabolism of isoleucine, a branched-chain amino acid nih.gov. The catabolism of branched-chain amino acids is linked to fatty acid metabolism and can influence acylcarnitine profiles. Acylcarnitines are a class of compounds involved in the transport of fatty acids into mitochondria for beta-oxidation and energy production. Tiglylcarnitine, an acylcarnitine, is also associated with the catabolism of isoleucine and is detected in acylcarnitine profiles. Elevated levels of tiglylglycine can be identified in certain metabolic disorders affecting branched-chain amino acid or propionate (B1217596) metabolism nih.gov. Changes in acylcarnitine profiles can reflect alterations in fatty acid metabolism and mitochondrial function. While N-Tigloylglycine itself is an acyl glycine rather than an acylcarnitine, its metabolic origin from isoleucine catabolism places it within a metabolic context where altered fatty acid and acylcarnitine profiles are observed. Acyl glycines, including this compound, are normally minor metabolites of fatty acids, but their excretion can increase in certain inborn errors of metabolism nih.gov.

N Tigloylglycine As a Biomarker in Clinical Research

Identification in Inborn Errors of Metabolism (IEMs)

In certain inherited metabolic disorders, the body's inability to properly process specific amino acids or fatty acids leads to the accumulation of intermediate compounds. mdpi.com N-Tigloylglycine is one such compound, and its elevated levels in urine are a key indicator of certain IEMs. caymanchem.com

Elevated levels in beta-ketothiolase deficiency

Beta-ketothiolase deficiency is a rare autosomal recessive disorder that hinders the body's ability to process the amino acid isoleucine and the products of lipid breakdown. caymanchem.com A key diagnostic feature of this condition is the accumulation of specific organic acids in the urine. caymanchem.comnih.gov Among these, N-Tigloylglycine is a prominent marker. caymanchem.comnih.govnih.gov The enzymatic deficiency leads to a buildup of upstream metabolites, including tiglyl-CoA, which is then conjugated with glycine (B1666218) to form N-Tigloylglycine. caymanchem.com Consequently, urine organic acid analysis by gas chromatography-mass spectrometry (GC-MS) often reveals elevated levels of N-Tigloylglycine, aiding in the diagnosis of beta-ketothiolase deficiency. caymanchem.comnih.gov

Association with disorders of propionate (B1217596) metabolism

Disorders of propionate metabolism, such as propionic acidemia, are another group of IEMs where elevated urinary N-Tigloylglycine is observed. hmdb.canih.gov These disorders result from a deficiency in the enzyme propionyl-CoA carboxylase. hmdb.ca The metabolic block leads to the accumulation of propionyl-CoA and its byproducts, which can interfere with other metabolic pathways, including the breakdown of isoleucine. hmdb.ca This disruption results in an increased formation and excretion of N-Tigloylglycine, making it a useful biomarker for these conditions as well. hmdb.canih.gov

Implications in respiratory chain disorders

Research has also implicated N-Tigloylglycine as a potential diagnostic marker in disorders of the mitochondrial respiratory chain. hmdb.canih.gov The mitochondrial respiratory chain is responsible for cellular energy production, and defects in its complexes can lead to a wide range of clinical symptoms. medsci.org Increased urinary excretion of N-Tigloylglycine has been identified in some patients with disorders of complex I of the mitochondrial respiratory chain. hmdb.ca While the exact mechanism for this increase is not fully understood, it is suggested that mitochondrial dysfunction may impact the metabolism of isoleucine, leading to the accumulation of tiglyl-CoA and subsequently N-Tigloylglycine. hmdb.ca However, the increased excretion may not be persistent in all patients, suggesting that multiple sample analyses may be necessary for diagnosis. hmdb.canih.gov

Biomarker Potential in Other Pathophysiological Conditions

The utility of N-Tigloylglycine as a biomarker is primarily established in the context of specific IEMs. Its potential application in other diseases is an area of ongoing investigation.

Prognostic and diagnostic applications in various diseases

While N-Tigloylglycine is a recognized biomarker for certain metabolic disorders, its broader prognostic and diagnostic applications in other diseases are not yet well-established. mdpi.com Generally, N-glycans, a broader class of molecules to which N-Tigloylglycine is related, have shown promise as potential biomarkers for various conditions, including cancer and autoimmune diseases. nih.govnih.govmdpi.com Alterations in N-glycosylation patterns have been associated with disease development and progression. nih.gov However, specific research demonstrating a direct role for N-Tigloylglycine as a prognostic or diagnostic marker in a wide range of diseases beyond the aforementioned metabolic disorders is limited.

Prediction of lymphovascular space invasion in endometrial cancer

There is currently no scientific evidence to suggest that N-Tigloylglycine can be used to predict lymphovascular space invasion (LVSI) in endometrial cancer. LVSI is a critical prognostic factor in endometrial cancer, indicating a higher risk of recurrence and metastasis. nih.gov Research into biomarkers for LVSI in endometrial cancer is ongoing, with some studies exploring the role of altered N-linked glycosylation in general. nih.gov However, these studies have not identified N-Tigloylglycine as a specific predictive marker for LVSI.

Data Tables

Table 1: N-Tigloylglycine in Inborn Errors of Metabolism

| Condition | Role of N-Tigloylglycine | References |

| Beta-ketothiolase deficiency | Elevated urinary levels are a key diagnostic marker. | caymanchem.comnih.govnih.gov |

| Disorders of propionate metabolism (e.g., propionic acidemia) | Increased urinary excretion is an associated finding. | hmdb.canih.gov |

| Respiratory chain disorders (e.g., complex I deficiency) | Implicated as a potential, though sometimes intermittent, diagnostic marker. | hmdb.canih.gov |

Correlation with diabetic kidney disease (DKD) progression

N-Tigloylglycine has emerged as a metabolite of interest in the study of diabetic kidney disease (DKD), the leading cause of end-stage renal disease. Research indicates that this amino acid derivative may be involved in the early stages and progression of DKD. mdpi.com Studies conducting metabolomic profiling of blood and urine have identified N-Tigloylglycine as one of the molecules that can help discriminate between healthy individuals and patients with DKD. mdpi.com

One cross-sectional pilot study involving 90 patients with type 2 diabetes mellitus, who were categorized into normoalbuminuric, microalbuminuric, and macroalbuminuric subgroups, highlighted N-Tigloylglycine as a significant serum biomarker. mdpi.com The findings from this research suggest that N-Tigloylglycine, among other metabolites, could be indicative of kidney injury at various stages of DKD. mdpi.com Specifically, several studies have noted significant variations in tiglylglycine levels in individuals with chronic kidney disease (CKD) and DKD, with some evidence pointing towards a higher clearance of this metabolite in patients suspected of having DKD when compared to those with vascular diseases. mdpi.com

A study investigating amino acids and their derivatives in patients with early-stage DKD identified a panel of putative biomarkers, including this compound, that showed a strong positive correlation with markers of kidney injury such as nephrin, podocalyxin, KIM1, and NAG. nih.gov This suggests a potential role for N-Tigloylglycine in the early detection and monitoring of DKD progression. nih.gov

Below is a data table summarizing the relevance of N-Tigloylglycine and other selected biomarkers in discriminating between healthy controls and different stages of diabetic kidney disease, based on a metabolomic profiling study.

| Biomarker | Significance in Discriminating Healthy Controls vs. DKD Subgroups |

| N-Tigloylglycine | Identified as a significant serum molecule for discrimination. |

| Methoxytryptophan | Significant in both serum and urine for discrimination. |

| Serotonin sulfate | A significant serum molecule for discrimination. |

| 5-Hydroxy lysine | Found to be significant in both serum and urine. |

| Taurine | A significant serum molecule for discrimination. |

| Kynurenic acid | A significant serum molecule for discrimination. |

| Tyrosine | A significant serum molecule for discrimination. |

| o-Phosphothreonine | A relevant urinary metabolite for discrimination. |

| Aspartic acid | A relevant urinary metabolite for discrimination. |

| Uric acid | A relevant urinary metabolite for discrimination. |

This table is based on findings from a study on metabolomic profiling in patients with type 2 diabetes mellitus and early diabetic kidney disease. mdpi.com

Metabolomic profiling for chronic low-dose uranium exposure

Current research on metabolomic profiling in the context of chronic low-dose uranium exposure has identified several potential biomarkers in animal models. These studies have demonstrated that metabolomics is a viable approach for detecting biological responses to such environmental exposures. However, based on the available scientific literature, N-Tigloylglycine has not been identified as a significant biomarker in the metabolic fingerprint associated with chronic low-dose uranium exposure. The primary metabolites that have been consistently highlighted in these studies include N1-methylnicotinamide, N1-methyl-2-pyridone-5-carboxamide, and 4-hydroxyphenylacetylglycine.

Validation and Clinical Utility of N-Tigloylglycine as a Biomarker

Sensitivity and specificity in diagnostic models

The clinical utility of a biomarker is critically dependent on its diagnostic accuracy, which is primarily assessed through its sensitivity and specificity. Sensitivity measures the ability of a test to correctly identify individuals with a specific disease, while specificity measures its ability to correctly identify those without the disease.

Currently, specific data on the sensitivity and specificity of N-Tigloylglycine as a standalone biomarker for diabetic kidney disease are not extensively documented in the available research. However, the broader class of molecules to which it belongs, acylglycines, has been shown to offer increased specificity in certain diagnostic contexts. For instance, in newborn screening for specific inborn errors of metabolism, the analysis of acylglycines like this compound and their ratios has been found to enhance the specificity of detecting C5OH-related disorders. nih.gov

To provide a contextual understanding of the diagnostic performance of emerging biomarkers in DKD, the table below presents the sensitivity and specificity of other potential urinary biomarkers that have been investigated for this condition.

| Biomarker | Sensitivity | Specificity | Disease Context |

| Urinary Nephrin | 100% | 88% | Diabetic Nephropathy |

| Urinary Albumin Creatinine Ratio | 43% | 76% | Diabetic Nephropathy |

| Urinary Ceruloplasmin to Creatinine Ratio | 91.4% | 61.4% | Diabetic Nephropathy |

This table illustrates the diagnostic performance of other biomarkers for diabetic kidney disease and is provided for contextual purposes. jlabphy.orgbinasss.sa.cr

While these data are not directly applicable to N-Tigloylglycine, they underscore the performance metrics that N-Tigloylglycine would need to meet or exceed to be considered a clinically useful diagnostic marker for DKD. Further research is required to establish the specific sensitivity and specificity of N-Tigloylglycine in well-defined patient cohorts.

Considerations for its use in screening and early detection

The potential of N-Tigloylglycine as a tool for screening and early detection of diseases like diabetic kidney disease is an area of active investigation. Its classification as an acylglycine is significant, as this group of metabolites is recognized for its utility in diagnosing and monitoring certain inborn errors of metabolism. testcatalog.org In some instances, acylglycine analysis is considered more sensitive and specific than traditional organic acid analysis, particularly for identifying asymptomatic individuals or those with mild or intermittent biochemical abnormalities. testcatalog.org

The identification of N-Tigloylglycine as a potential biomarker in the early stages of DKD, even in normoalbuminuric patients, suggests it could play a role in identifying at-risk individuals before the onset of overt clinical symptoms. mdpi.comnih.gov Early detection of DKD is crucial for implementing timely interventions that can slow the progression of the disease and prevent or delay the onset of end-stage renal disease.

For N-Tigloylglycine to be effectively integrated into screening programs, several factors would need to be considered:

Establishment of clear cutoff values: Differentiating between normal and pathological levels of N-Tigloylglycine in different populations would be essential.

Analytical validation: The methods for measuring N-Tigloylglycine would need to be robust, reproducible, and cost-effective for large-scale screening.

Prospective studies: Longitudinal studies are needed to confirm that elevated levels of N-Tigloylglycine in asymptomatic individuals are predictive of future disease development.

The exploration of metabolic biomarkers like N-Tigloylglycine aligns with the broader shift in medicine towards preventative strategies and personalized healthcare.

Advanced Analytical Methodologies for N Tigloylglycine Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) techniques provide detailed information about the mass-to-charge ratio of molecules and their fragments, enabling the identification and quantification of N-Tigloylglycine.

Gas Chromatography-Mass Spectrometry (GC-MS) for urinary analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of organic acids, including N-Tigloylglycine, in urine samples. sigmaaldrich.comsigmaaldrich.com This method typically involves sample preparation steps such as extraction and derivatization to make the relatively polar N-Tigloylglycine more volatile for GC analysis. researchgate.netsigmaaldrich.com Following chromatographic separation, the eluting compounds are detected and fragmented in the mass spectrometer. GC-MS methods have been successfully applied to quantify urinary N-Tigloylglycine in studies investigating disorders of isoleucine metabolism and the respiratory chain. nih.govpsu.edu For instance, a stable isotope dilution GC-MS assay utilizing trimethylsilyl (B98337) (TMS) derivatives and electron impact ionization has been developed for the accurate quantification of N-Tigloylglycine in urine. psu.edu This method involved scanning ions at m/z 50 to 500 amu. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative to GC-MS, particularly suitable for less volatile or thermally labile compounds, and often requires less extensive sample preparation compared to GC-MS. LC-MS approaches for N-Tigloylglycine analysis involve separating the compound using liquid chromatography before it enters the mass spectrometer. Various LC-MS platforms can be utilized, including those employing electrospray ionization (ESI). hmdb.camassbank.eu LC-MS/MS (tandem mass spectrometry) provides increased specificity and sensitivity by selecting parent ions and then fragmenting them to produce characteristic product ions for detection. Experimental LC-MS/MS spectra for Tiglylglycine (N-Tigloylglycine) using LC-ESI-QTOF in both positive and negative ion modes are available, providing valuable fragmentation patterns for identification. hmdb.ca LC-ESI-QQ (quadrupole-quadrupole) systems have also been used for N-Tigloylglycine analysis, with reported mass spectral data including precursor ions and fragment peaks. massbank.eu

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry (UHPLC-QTOF-ESI+-MS)

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry (UHPLC-QTOF-ESI+-MS) represents a powerful technique for comprehensive metabolomic profiling, which can include the analysis of N-Tigloylglycine. UHPLC provides enhanced chromatographic resolution and speed compared to traditional HPLC, while QTOF-MS offers high mass accuracy and the ability to acquire full-scan mass spectra and fragmentation data. researchgate.netnih.govnih.gov ESI in positive mode (ESI+) is commonly used for the ionization of various metabolites. While specific detailed research findings solely focused on N-Tigloylglycine quantification using UHPLC-QTOF-ESI+-MS were not extensively detailed in the provided search results, UHPLC-QTOF-MS is a standard platform in untargeted metabolomics studies that can identify and relatively quantify a wide range of compounds, including acyl glycines like N-Tigloylglycine, in various biological samples such as feces. mdpi.com

Mass spectral data analysis and curation

Accurate identification and quantification of N-Tigloylglycine using mass spectrometry rely heavily on robust mass spectral data analysis and curation. This involves processing raw mass spectral data, aligning peaks, identifying compounds based on their mass-to-charge ratios and fragmentation patterns, and quantifying their abundance. au.dk Public databases like MassBank and PubChem serve as valuable resources for comparing experimental mass spectra with reference spectra of known compounds, including N-Tigloylglycine. massbank.eunih.govnih.gov Mass spectral libraries contain information such as precursor ions, fragment ions, and their relative intensities, which are crucial for confirming the identity of N-Tigloylglycine in a sample. For example, a MassBank record for this compound (N-Tigloylglycine) provides LC-ESI-QQ MS2 data with a precursor m/z of 158.16 ([M+H]+) and associated fragment peaks. massbank.eu Data curation involves verifying the quality and accuracy of spectral data and ensuring correct annotation of identified compounds.

Stable Isotope Dilution Methods

Stable isotope dilution (SID) is a highly accurate method for quantitative analysis, often coupled with mass spectrometry. This technique involves adding a known amount of a stable isotope-labeled analog of the analyte (in this case, N-Tigloylglycine) to the sample before analysis.

Application of N-Tigloylglycine-2,2-d2 as an internal standard

N-Tigloylglycine-2,2-d2 is a deuterium-labeled analog of N-Tigloylglycine, commonly used as an internal standard in quantitative mass spectrometry assays. lgcstandards.commanchesterbeacon.org The deuterium (B1214612) atoms in the glycine (B1666218) moiety provide a mass shift compared to the endogenous N-Tigloylglycine, allowing the mass spectrometer to differentiate between the two. By measuring the ratio of the endogenous N-Tigloylglycine to the added internal standard, variations in sample preparation, matrix effects, and instrument performance can be normalized, leading to more accurate and reproducible quantification. Stable isotope dilution GC-MS methods for urinary N-Tigloylglycine quantification have successfully employed stable isotope-labeled internal standards, such as tiglyl[13C, 15N]glycine, to improve accuracy. nih.govpsu.edu The use of N-Tigloylglycine-2,2-d2 as an internal standard is based on the principle that it behaves chemically and chromatographically very similarly to the native compound but is distinguishable by mass spectrometry.

Advantages in quantitative analysis and accuracy

Mass spectrometry (MS)-based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer significant advantages for the quantitative analysis of N-Tigloylglycine. These methods provide high sensitivity, specificity, and accuracy. For instance, stable isotope dilution GC-MS has been used to measure this compound excreted in urine in studies investigating disorders of isoleucine metabolism and the respiratory chain. caymanchem.com The use of stable isotope-labeled internal standards, such as N-Tigloylglycine-[2,2-d2], can significantly improve the accuracy and reliability of quantitative analysis by compensating for variations during sample preparation and analysis. LC-MS/MS platforms are commonly used in untargeted metabolomics for identifying and quantifying metabolites, including N-Tigloylglycine, in various biological matrices like fecal samples. mdpi.com Data processing software assists in screening mass-charge ratio, retention time, and other variables to enhance identification accuracy. mdpi.com Techniques involving defined quality deviations for peak extraction further contribute to accurate quantification. mdpi.com

Metabolomics Platforms and Data Processing

Metabolomics, the comprehensive study of metabolites in a biological system, utilizes various platforms and data processing approaches to analyze compounds like N-Tigloylglycine.

Targeted versus untargeted metabolomic analysis

Metabolomic strategies are generally categorized into targeted and untargeted approaches. metabolon.com Untargeted metabolomics aims for a global and comprehensive analysis of all metabolites in a sample, including unknown compounds, offering a broad snapshot of the metabolome. metabolon.comevotec.com This approach is valuable for discovering novel metabolites and pathways without prior bias and identifying unexpected metabolic shifts. evotec.com Targeted metabolomics, on the other hand, focuses on the measurement of a predefined set of known and biochemically annotated analytes. metabolon.com While less comprehensive, targeted methods leverage extensive knowledge of metabolic processes for a clearer understanding of specific pathways and mechanisms. metabolon.com Both approaches have their strengths and limitations, and they are often used in combination for comprehensive research and accurate quantification of differential metabolites. researchgate.net Untargeted metabolomics using UPLC-MS/MS has been employed to identify metabolites, including tigloylglycine, in studies investigating metabolic health. nih.gov

Statistical and chemometric approaches for biomarker discovery

Statistical and chemometric approaches are essential for processing and interpreting metabolomics data to identify potential biomarkers like N-Tigloylglycine. These methods help in discerning significant metabolic changes associated with specific conditions or interventions. Common statistical analyses in biomarker discovery include evaluating differences between groups, assessing sensitivity and specificity, and utilizing metrics like the area under the receiver operating characteristic curve (AUC). nih.gov Statistical methods are used to test associations of candidate biomarkers with diseases or characteristics. medrxiv.org For identifying predictive biomarkers, statistical data from randomized clinical trials are used, often involving interaction tests between treatment and the potential biomarker. nih.govmdpi.com While mean group comparisons are a prevailing approach, it's important to consider within-group variability and potential subgroups within heterogeneous populations. plos.org Chemometric techniques, such as Principal Component Analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE), can be used to visualize sample separation based on metabolite profiles. mdpi.com Statistical tests, including the Fisher exact test, are used in pathway enrichment analysis to determine the significance of the overlap between experimental data and known pathways. readthedocs.io

Bioinformatics tools for pathway enrichment analysis

Bioinformatics tools play a crucial role in analyzing metabolomics data to gain mechanistic insights by grouping metabolites into biological pathways. Pathway enrichment analysis (PEA) is a common bioinformatics approach that identifies biological pathways that are statistically over-represented in a list of significant metabolites. readthedocs.ionih.govbiorxiv.org This helps in understanding the biological context of the observed metabolic changes. Tools like MetaboAnalyst allow visualization of matched pathways based on p-values from enrichment analysis and pathway impact values from topology analysis. metaboanalyst.ca The process typically involves identifying metabolites participating in known pathways (e.g., KEGG pathways) and evaluating the overlap with the set of significant metabolites. readthedocs.io Statistical tests, such as the Fisher exact test, are then applied to determine the significance of this overlap, indicating whether the association between the metabolites of interest and the pathway is non-random. readthedocs.io Multiple-testing correction methods, such as BH-FDR, are often applied to the p-values. nih.gov Bioinformatics analysis based on pathway enrichment using libraries like the Bos Taurus pathway enrichment library has been applied to study the impact of dietary changes on fecal metabolites, including N-tigloylglycine. mdpi.commdpi-res.com

Research Applications and Experimental Models

In Vitro Studies on N-Tigloylglycine Metabolism

In vitro systems are essential for dissecting the fundamental biochemical processes of N-Tigloylglycine metabolism in a controlled environment, free from the complexities of a whole organism.

The synthesis of N-Tigloylglycine is catalyzed by Glycine (B1666218) N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for conjugating various acyl-CoA molecules with glycine. researchgate.net The characterization of GLYAT's enzymatic activity and substrate specificity is fundamental to understanding the formation of N-Tigloylglycine. GLYAT is predominantly expressed in the liver and kidneys. researchgate.net

Kinetic studies of human GLYAT have been conducted using various acyl-CoA substrates to determine key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). While specific kinetic data for tigloyl-CoA is not extensively documented in the provided search results, data for structurally related and other common substrates reveal important characteristics of the enzyme's function. For instance, GLYAT shows a preference for benzoyl-CoA. nih.govuniprot.org The enzyme can also process other endogenous and xenobiotic acyl-CoAs, which is crucial for detoxifying organic acids and maintaining mitochondrial coenzyme A homeostasis. nih.govmdpi.com In some cases, cooperative substrate binding has been observed, suggesting complex regulatory mechanisms. mdpi.com

Kinetic parameters for various substrates with recombinant human GLYAT are detailed below, illustrating the enzyme's substrate range.

| Substrate | Km (μM) | Vmax (μmol/min/mg protein) |

|---|---|---|

| Benzoyl-CoA | 57.9 | 17.1 |

| Salicyl-CoA | 83.7 | 10.1 |

| Isovaleryl-CoA | 124 | 7.64 |

| Octanoyl-CoA | 198 | 3.3 |

Kinetic parameters of human Glycine N-acyltransferase (GLYAT) for various acyl-CoA substrates. Data sourced from UniProt. uniprot.org

This interactive table provides a summary of key kinetic data. Sort the columns to compare substrate affinity and reaction rates.

Cellular models provide a valuable platform for investigating the synthesis and degradation of N-acylglycines within an intact cellular environment. Human hepatoma cell lines, for example, have been utilized to trace the metabolic fate of glycine and its incorporation into various molecules. nih.gov These models allow researchers to study the entire glycine conjugation pathway, from the activation of acids to their acyl-CoA derivatives to the final conjugation step catalyzed by GLYAT. nih.gov

By using isotopically labeled precursors like [2-13C]glycine, scientists can track the flow of atoms through metabolic pathways and quantify the synthesis of specific N-acylglycines. mdpi.com Such models are instrumental in understanding how different nutritional conditions or genetic variations affect the capacity of cells to produce and break down compounds like N-Tigloylglycine. They also offer a system to explore the regulation of GLYAT expression and activity in response to various stimuli.

In Vivo Studies and Animal Models

In vivo studies using animal models are critical for understanding the physiological roles of N-Tigloylglycine and how its metabolism is integrated within the whole organism under normal and pathological conditions.

Rodents, particularly rats and mice, are the most common animal models for studying metabolic diseases such as obesity, diabetes, and metabolic syndrome. nih.govnih.gov These models are broadly categorized into genetic models (e.g., leptin-deficient ob/ob mice or leptin-receptor-deficient db/db mice) and diet-induced models. nih.govmdpi.com Diet-induced models often involve feeding rodents a high-fat diet (HFD) or a high-carbohydrate, high-fat diet to mimic the metabolic dysregulation seen in human metabolic syndrome. mdpi.comresearchgate.net

These models are highly relevant for studying N-Tigloylglycine as its formation is linked to the metabolism of branched-chain amino acids and fatty acids, pathways that are often altered in metabolic diseases. By analyzing tissues and biofluids from these animals, researchers can investigate how conditions like insulin (B600854) resistance and hepatic steatosis affect the levels of various acyl-CoAs and their corresponding N-acylglycines. mdpi.com For example, studies on diabetic rodent kidneys have revealed significant local metabolic changes, providing a framework for investigating the role of specific metabolites in disease progression. mdpi.com

Sheep and other ruminants serve as important models for studying the interplay between diet, gut microbiota, and host metabolism. Fecal metabolomics, which involves the comprehensive analysis of metabolites in feces, provides a non-invasive window into these interactions. nih.gov

Studies in lactating ewes and goats have demonstrated that dietary composition, such as varying protein and energy levels, significantly alters the fecal metabolite profile. nih.govnih.gov Untargeted metabolomics approaches can identify thousands of compounds, including amino acid derivatives and fatty acid metabolites. nih.gov These models are suitable for investigating how dietary changes influence the production of microbial and host-derived metabolites, including N-acylglycines like N-Tigloylglycine, which may be excreted in the feces. This provides insights into the metabolic processing of dietary components within the gut and their subsequent impact on the host's systemic metabolism. nih.gov

Data from animal models offer crucial insights into the broader physiological effects associated with altered N-acylglycine metabolism. In rodent models of metabolic syndrome, changes in the profiles of acylcarnitines and other metabolites reflect systemic shifts in fuel utilization, particularly fatty acid oxidation. mdpi.com The accumulation of specific acyl-CoA intermediates can lead to mitochondrial stress and cellular dysfunction. The glycine conjugation pathway, producing N-acylglycines, is thought to be a detoxification mechanism to mitigate this stress by regenerating free coenzyme A. mdpi.com

Chronic administration of high doses of glycine in rats has been studied to assess its systemic effects, including potential impacts on brain morphology, highlighting the importance of maintaining glycine homeostasis. researcher.life By correlating the levels of N-Tigloylglycine with other physiological and biochemical markers in these animal models, researchers can begin to elucidate its potential role as a biomarker for specific metabolic states or its functional contribution to systemic metabolic regulation.

Human Cohort Studies and Clinical Trials

N-Tigloylglycine has been a subject of investigation in various human studies, primarily as a biomarker for specific metabolic disorders. Its presence and concentration in biological fluids are analyzed to understand disease states, progression, and metabolic pathways.

Analysis of N-Tigloylglycine in biological fluids (urine, plasma, serum)

The detection and quantification of N-Tigloylglycine in human biological fluids, particularly urine, are crucial for diagnosing certain inborn errors of metabolism. np-mrd.org Urinary organic acid analysis is a common diagnostic method used to identify elevated levels of N-Tigloylglycine and other key metabolites. orpha.net

Advanced analytical techniques like stable isotope dilution mass spectrometry have been developed for the precise measurement of N-Tigloylglycine. nih.gov This method allows for reliable quantification, which is essential for distinguishing pathological concentrations from normal baseline levels. nih.gov While urine is the most frequently analyzed fluid for N-Tigloylglycine, the compound is also a target metabolite in broader metabolomic studies of plasma and serum, for example, in the context of diabetic kidney disease. mdpi.commdpi.com In patients with beta-ketothiolase deficiency, urinary analysis can detect N-Tigloylglycine even between acute ketoacidotic crises. orpha.net

| Biological Fluid | Analytical Method | Associated Conditions | Reference |

|---|---|---|---|

| Urine | Organic Acid Analysis | Beta-ketothiolase deficiency, Propionate (B1217596) metabolism disorders | np-mrd.orgorpha.netorpha.net |

| Urine | Stable Isotope Dilution Mass Spectrometry (GC-MS) | Disorders of isoleucine metabolism, Respiratory chain disorders | nih.gov |

| Urine, Plasma/Serum | Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | Type 2 Diabetes Mellitus, Early Diabetic Kidney Disease | mdpi.commdpi.com |

Correlation with disease phenotypes and treatment outcomes

Elevated levels of N-Tigloylglycine are strongly correlated with specific disease phenotypes, primarily inherited metabolic disorders. caymanchem.com Its measurement in urine is a key diagnostic marker for conditions affecting the catabolism of the amino acid isoleucine. np-mrd.orgnih.gov

The most prominent correlation is with beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency), a rare genetic disorder that impairs isoleucine and ketone body metabolism. orpha.netorpha.netnih.gov In affected individuals, the urinary excretion of N-Tigloylglycine, along with metabolites like 2-methyl-3-hydroxybutyrate (B1258522) and 2-methylacetoacetate, is significantly increased, especially during ketoacidotic episodes. orpha.netorpha.net Elevated N-Tigloylglycine is also found in patients with disorders of propionate metabolism and certain disorders of the respiratory chain. nih.govcaymanchem.com

More recently, metabolomic studies have identified N-Tigloylglycine as a potential biomarker in other conditions. In studies of patients with Type 2 Diabetes Mellitus and early-stage diabetic kidney disease, urinary levels of N-Tigloylglycine were found to be significantly different between patient groups, suggesting its potential role in monitoring kidney function in diabetic patients. mdpi.commdpi.com

| Disease Phenotype | Correlation with N-Tigloylglycine Levels | Biological Fluid Analyzed | Reference |

|---|---|---|---|

| Beta-ketothiolase Deficiency | Significantly increased levels | Urine | orpha.netorpha.netcaymanchem.comnih.gov |

| Propionate Metabolism Disorders | Increased levels | Urine | nih.govcaymanchem.com |

| Respiratory Chain Disorders | Increased levels (may be intermittent) | Urine | nih.govcaymanchem.com |

| Type 2 Diabetes with Early Diabetic Kidney Disease | Significant differences in urinary levels between patient subgroups | Urine | mdpi.commdpi.com |

Longitudinal studies for monitoring metabolic health

While N-Tigloylglycine is a well-established diagnostic marker for specific acute or chronic metabolic conditions, its application in longitudinal studies for monitoring general metabolic health is an emerging area of interest. Longitudinal studies, which track individuals over time, are crucial for understanding the progression of metabolic diseases like Type 2 Diabetes and metabolic syndrome. nih.govdoi.org

The intermittent excretion of N-Tigloylglycine in some conditions, such as respiratory chain defects, suggests that multiple analyses over time may be necessary for accurate diagnosis and monitoring. nih.gov This highlights the potential value of longitudinal measurements. In the context of chronic diseases like diabetic nephropathy, tracking metabolites such as N-Tigloylglycine over time could provide insights into disease progression and the effectiveness of interventions. mdpi.com Although large-scale longitudinal studies focusing specifically on N-Tigloylglycine for monitoring the metabolic health of the general population are not yet common, its established role as an indicator of mitochondrial dysfunction and amino acid catabolism suggests its potential utility in future long-term metabolic studies. np-mrd.orgnih.gov

Future Directions and Research Gaps

Elucidation of Novel Biological Functions

The current understanding of N-Tigloylglycine is largely confined to its role as a metabolic intermediate in the catabolism of isoleucine. hmdb.cacaymanchem.com However, its consistent appearance in disorders beyond simple isoleucine metabolism, such as respiratory chain defects, suggests that its functions may be more complex. nih.govresearchgate.net

A primary research gap is determining whether N-Tigloylglycine is merely a passive indicator of metabolic disruption or an active participant in pathophysiology. Its elevated excretion in patients with certain mitochondrial respiratory chain disorders points to a potential link with broader mitochondrial dysfunction. nih.govresearchgate.net Future investigations should aim to clarify if the accumulation of N-Tigloylglycine or its precursor, tiglyl-CoA, directly contributes to the mitochondrial stress observed in these conditions. Research could focus on whether N-Tigloylglycine itself can impair mitochondrial function, for instance, by inhibiting key enzymes or disrupting membrane potential.

N-Tigloylglycine is a conjugate of glycine (B1666218), an amino acid with critical roles as a neurotransmitter and a required co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. nih.govnih.gov This structural relationship raises the question of whether N-Tigloylglycine can act as a signaling molecule. A significant avenue for future research is to explore if N-Tigloylglycine can interact with or modulate glycine-dependent pathways. Studies could investigate its potential to bind to glycine transporters (like GlyT1 and GlyT2) or NMDA receptors, potentially influencing neuronal signaling. nih.govembopress.org Such interactions could have implications for neurological conditions associated with NMDA receptor hypofunction. nih.gov

Advanced Mechanistic Studies

A more profound understanding of the biochemical machinery that controls N-Tigloylglycine levels is essential. This includes the regulatory processes of its formation and removal, as well as the genetic factors that influence individual variations in its metabolism.

N-Tigloylglycine is formed via the conjugation of tiglyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). hmdb.canih.gov The regulation of this enzymatic process is a key area for future study. Research should focus on the factors that control the expression and activity of GLYAT in relevant tissues like the liver and kidneys. nih.gov Furthermore, understanding the dynamics of substrate availability—specifically, the cellular concentrations of tiglyl-CoA and glycine—is crucial. Future studies could explore how hormonal signals, cellular energy status, and substrate flux through the isoleucine and glycine metabolic pathways coordinately regulate the rate of N-Tigloylglycine synthesis and its subsequent excretion in urine. nih.govyoutube.com

Individual differences in N-Tigloylglycine levels could be influenced by genetic factors. While specific genetic studies on N-Tigloylglycine are lacking, research on related metabolic pathways has identified single nucleotide polymorphisms (SNPs) in genes that affect glycine metabolism. researchgate.netnih.gov It is plausible that genetic variations within the GLYAT gene or in genes controlling the catabolism of isoleucine could significantly impact an individual's capacity to produce and excrete N-Tigloylglycine. Future research, such as genome-wide association studies (GWAS), could identify genetic variants correlated with N-Tigloylglycine levels in plasma and urine. This could help explain variable susceptibility to diseases where this metabolite is elevated and identify individuals at higher risk for pathologies associated with impaired isoleucine metabolism.

Table 1: Potential Candidate Genes for Mechanistic Studies of N-Tigloylglycine Levels

| Gene | Encoded Protein | Role in Metabolism | Potential Impact on N-Tigloylglycine |

| GLYAT | Glycine N-acyltransferase | Catalyzes the synthesis of N-Tigloylglycine from tiglyl-CoA and glycine. hmdb.canih.gov | Variations could directly alter the rate of synthesis. |

| ACAT1 | Acetyl-CoA acetyltransferase 1 (Beta-ketothiolase) | Final step in isoleucine catabolism, upstream of tiglyl-CoA. nih.gov | Deficiency leads to accumulation of precursors, including tiglyl-CoA. |

| PCCA/PCCB | Propionyl-CoA Carboxylase | Involved in the metabolism of propionyl-CoA, a downstream product of isoleucine catabolism. nih.gov | Defects can cause upstream accumulation of metabolites, including tiglyl-CoA. |

| GLDC | Glycine Decarboxylase | A key component of the glycine cleavage system (GCS), which catabolizes glycine. nih.gov | Variations could alter the availability of glycine for conjugation. nih.gov |

| ALDH1L1 | 10-formyltetrahydrofolate dehydrogenase | Regulates glycine metabolism in the liver. nih.gov | Polymorphisms are associated with altered serine-to-glycine ratios, potentially affecting glycine availability. nih.gov |

Therapeutic Implications

Exploring the future research directions outlined above could unveil novel therapeutic opportunities. If N-Tigloylglycine is found to be a bioactive molecule rather than just a metabolic byproduct, it could become a target for therapeutic intervention. For instance, if its accumulation proves to be cytotoxic or contributes to mitochondrial dysfunction, strategies aimed at reducing its synthesis or enhancing its excretion could be beneficial in metabolic diseases. This concept is similar to the use of benzoate, which conjugates with glycine to form hippurate, thereby promoting glycine excretion in disorders like non-ketotic hyperglycinemia. nih.gov

Conversely, should N-Tigloylglycine be found to possess beneficial signaling properties, such as modulating NMDA receptor function, then developing strategies to enhance its levels or creating stable analogs could offer therapeutic avenues for certain neurological disorders. nih.gov The role of glycine transporter inhibitors in potentiating NMDA receptor function provides a template for how modulating a glycine-related compound could be therapeutically useful. nih.govembopress.org

Integration with Multi-Omics Data

To gain a holistic view of N-Tigloylglycine's role in biological systems, it is essential to integrate data from various "omics" disciplines. This approach can provide a more comprehensive picture of the complex interactions that govern the metabolism and function of this compound.

Future research should focus on combining metabolomic data on N-Tigloylglycine with genomic, proteomic, and transcriptomic data. This multi-omics approach can help identify genetic variations that influence N-Tigloylglycine levels, understand the expression of proteins involved in its metabolism, and uncover the transcriptional regulation of its metabolic pathways. Such integrated analyses are crucial for understanding how N-Tigloylglycine is connected to broader biological networks.

Systems biology offers a powerful framework for integrating multi-omics data to model and understand the complex behavior of biological systems. nih.govwur.nlnih.govmdpi.comuniversiteitleiden.nl By applying systems biology approaches, researchers can build computational models of N-Tigloylglycine metabolism and its interactions with other metabolic pathways. These models can be used to simulate the effects of genetic or environmental perturbations and to identify potential drug targets.

Standardization and Harmonization in Research

To ensure the reliability and comparability of research findings on N-Tigloylglycine, it is imperative to establish standardized methodologies and reference materials.

Inter-laboratory comparisons and quality control initiatives

The diagnostic reliability of urinary N-Tigloylglycine as a biomarker for specific inborn errors of metabolism is contingent upon the accuracy and consistency of its measurement across different clinical laboratories. To this end, inter-laboratory comparisons and robust quality control (QC) initiatives are paramount. While specific, large-scale proficiency testing (PT) programs exclusively for N-Tigloylglycine are not widely documented, its inclusion in broader panels for organic acid and acylglycine analysis ensures it is covered under existing quality assurance frameworks. mayocliniclabs.comaruplab.comquestdiagnostics.com

Major organizations in the field of clinical chemistry and laboratory medicine, such as the College of American Pathologists (CAP) and the European Research Network for Diagnosis and Improvement of Screening, Treatment and Health Care for Inherited Disorders of Metabolism (ERNDIM), provide comprehensive PT schemes. cap.orgresearchgate.neterndim.org These programs are essential for assessing and improving the quality of biochemical genetic testing. researchgate.net Laboratories participating in these schemes receive samples with unknown concentrations of various metabolites, including those relevant to organic acidurias. They are then required to analyze the samples and report their findings, which are compared against established target values.

Similarly, the Newborn Screening Quality Assurance Program (NSQAP) administered by the Centers for Disease Control and Prevention (CDC) plays a crucial role in ensuring the accuracy of newborn screening tests. cdc.gov This program provides participating laboratories with dried blood spot reference materials, which can be used to verify the accuracy of their analytical methods for a range of metabolic disorders. cdc.gov

These initiatives serve several critical functions:

Performance Evaluation: They allow individual laboratories to assess their analytical performance against their peers, identifying potential areas for improvement.

Method Harmonization: By comparing results from different analytical platforms and methodologies, these programs can contribute to the harmonization of testing procedures.

Identification of Analytical Interferences: Inter-laboratory comparisons can help to identify substances or factors that may interfere with the accurate measurement of N-Tigloylglycine.

Educational Opportunities: The reports and feedback provided by these programs serve as valuable educational tools for laboratory professionals.

The data generated from these quality assurance programs are vital for establishing and refining reference intervals and for ensuring that the diagnostic interpretation of N-Tigloylglycine levels is consistent and reliable across different healthcare settings. The continued participation of laboratories in these initiatives is essential for maintaining high standards of diagnostic testing for inborn errors of metabolism.

| Organization | Role in Quality Assurance | Relevant Programs |

| College of American Pathologists (CAP) | Provides proficiency testing (PT) and external quality assessment (EQA) for a wide range of laboratory analytes. cap.org | Newborn Screening, Biochemical Genetics |

| European Research Network for Diagnosis and Improvement of Screening, Treatment and Health Care for Inherited Disorders of Metabolism (ERNDIM) | Offers EQA schemes for the diagnosis and monitoring of inherited metabolic diseases. researchgate.net | Qualitative and Quantitative Organic Acids, Acylcarnitines |

| Newborn Screening Quality Assurance Program (NSQAP) - CDC | Provides quality assurance services, including reference materials and PT, to newborn screening laboratories worldwide. cdc.gov | Dried Blood Spot Proficiency Testing |

Q & A

Q. What are the established methods for synthesizing N-Tigloylglycine in laboratory settings?

N-Tigloylglycine is synthesized via condensation reactions between glycine and tiglic acid derivatives. Key steps include activating the carboxylic acid group of tiglic acid (e.g., using carbodiimide coupling agents) to facilitate amide bond formation with glycine. Reaction conditions (e.g., pH, temperature) must be optimized to avoid racemization and ensure high yields. Post-synthesis purification typically involves recrystallization or chromatography, followed by characterization via NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of N-Tigloylglycine?

Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of characteristic peaks for the tigloyl group (e.g., δ 5.8–6.2 ppm for α,β-unsaturated protons) and glycine backbone.

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (C7H11NO3, exact mass 157.0739).

- Melting Point Analysis : Compare observed values with literature data (if available). Purity is assessed via HPLC with UV detection at 210–220 nm to monitor impurities .

Q. What analytical techniques are recommended for detecting N-Tigloylglycine in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Sample preparation involves protein precipitation or solid-phase extraction to isolate the compound from matrices like plasma or urine. Isotope-labeled internal standards (e.g., N-Tigloylglycine-d2) improve quantification accuracy. For non-targeted metabolomics, high-resolution MS coupled with database matching (e.g., HMDB) is effective .

Advanced Research Questions

Q. How should researchers address contradictions in reported metabolic pathways involving N-Tigloylglycine?

Discrepancies in metabolic data may arise from interspecies differences (e.g., human vs. rodent models) or methodological variability (e.g., extraction protocols). To resolve contradictions:

Q. What experimental designs are optimal for studying the stability of N-Tigloylglycine under varying physiological conditions?

Stability assays should simulate physiological environments:

- pH-Dependent Stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS.

- Thermal Stability : Assess decomposition kinetics at elevated temperatures (e.g., 40–60°C).

- Enzymatic Susceptibility : Test resistance to proteases (e.g., peptidases) in serum or tissue homogenates. Include controls with inert matrices to distinguish chemical vs. enzymatic degradation .

Q. What computational modeling approaches are suitable for predicting N-Tigloylglycine's interactions in enzymatic systems?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities and conformational changes in enzymes like acyl-CoA synthetases. Validate predictions with:

- Enzyme Kinetics : Measure Km and Vmax for substrate utilization.

- Site-Directed Mutagenesis : Identify critical residues for interaction. Pair computational results with experimental data to refine models .

Methodological Notes

- Data Contradiction Analysis : Use triangulation (multiple methods/models) to confirm findings. For example, combine in vitro assays with in vivo knockout models to validate metabolic roles .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of experimental conditions to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.